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molecular formula C14H19NO2 B8291146 p-[2-(Cyclopentyl)ethylamino]benzoic acid

p-[2-(Cyclopentyl)ethylamino]benzoic acid

Cat. No. B8291146
M. Wt: 233.31 g/mol
InChI Key: QGZIFNLRQJBLPB-UHFFFAOYSA-N
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Patent
US04227014

Procedure details

A solution of 2 g. of ethyl p-[2-(cyclopentyl)ethylamino]benzoate in 50 ml. of ethanol:water (9:1) containing 2 g. of potassium hydroxide is stirred at the reflux temperature under argon atmosphere for 3 hours. The chilled solution is acidified with concentrated hydrochloric acid, diluted with 45 ml. of water, and filtered to furnish 1.52 g. of white crystals. Recrystallization from ethanol/hexane provided product as white crystals.
Name
ethyl p-[2-(cyclopentyl)ethylamino]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH2:7][NH:8][C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].Cl>C(O)C.O>[CH:1]1([CH2:6][CH2:7][NH:8][C:9]2[CH:19]=[CH:18][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl p-[2-(cyclopentyl)ethylamino]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)CCNC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with 45 ml
FILTRATION
Type
FILTRATION
Details
of water, and filtered
CUSTOM
Type
CUSTOM
Details
to furnish 1.52 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol/hexane provided product as white crystals

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)CCNC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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